Cas no 414876-38-3 (1-(4-chlorophenyl)methyl-4-methylpiperazine)

1-(4-Chlorophenyl)methyl-4-methylpiperazine is a piperazine derivative with a chlorophenyl substituent, offering utility as a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural features, including the methylpiperazine core and chlorophenyl group, make it valuable for the development of bioactive compounds, particularly in medicinal chemistry. The compound exhibits favorable reactivity for further functionalization, enabling modifications to enhance pharmacological properties. Its stability and well-defined chemical characteristics ensure consistent performance in synthetic pathways. This intermediate is commonly employed in the preparation of ligands, catalysts, and potential therapeutic agents, underscoring its importance in research and industrial settings.
1-(4-chlorophenyl)methyl-4-methylpiperazine structure
414876-38-3 structure
Product Name:1-(4-chlorophenyl)methyl-4-methylpiperazine
CAS No:414876-38-3
MF:C12H17ClN2
MW:224.729781866074
CID:5704554
PubChem ID:763282
Update Time:2025-05-23

1-(4-chlorophenyl)methyl-4-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 414876-38-3
    • SR-01000201679
    • SR-01000201679-1
    • EN300-1196673
    • 1-[(4-chlorophenyl)methyl]-4-methylpiperazine
    • SCHEMBL2056138
    • AB00077309-01
    • STK118375
    • 1-(4-chlorobenzyl)-4-methylpiperazine
    • Cambridge id 5260350
    • AKOS003974206
    • Piperazine, 1-[(4-chlorophenyl)methyl]-4-methyl-
    • 1-(4-chlorophenyl)methyl-4-methylpiperazine
    • Inchi: 1S/C12H17ClN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
    • InChI Key: VGVGYIHPXCKJOQ-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(Cl)C=C2)CCN(C)CC1

Computed Properties

  • Exact Mass: 224.1080262g/mol
  • Monoisotopic Mass: 224.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 6.5Ų

1-(4-chlorophenyl)methyl-4-methylpiperazine Pricemore >>

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Additional information on 1-(4-chlorophenyl)methyl-4-methylpiperazine

1-(4-Chlorophenyl)methyl-4-methylpiperazine: A Comprehensive Overview

1-(4-Chlorophenyl)methyl-4-methylpiperazine, identified by the CAS number 414876-38-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperazines, which are six-membered azacyclic structures widely recognized for their applications in drug design and synthesis. The presence of a chlorine atom at the para position of the phenyl ring and a methyl group on the piperazine nitrogen introduces unique electronic and steric properties, making it a valuable building block in medicinal chemistry.

The structural elucidation of 1-(4-chlorophenyl)methyl-4-methylpiperazine reveals a molecule with a piperazine ring substituted at position 1 by a benzyl group bearing a chlorine substituent and at position 4 by a methyl group. This substitution pattern not only enhances the compound's stability but also imparts distinct pharmacokinetic properties. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly those targeting central nervous system disorders.

From a synthetic perspective, the preparation of 1-(4-chlorophenyl)methyl-4-methylpiperazine involves multi-step reactions, often utilizing nucleophilic aromatic substitution or reductive amination techniques. Researchers have explored various optimization strategies to improve yield and purity, leveraging advancements in catalytic systems and reaction conditions. These efforts have been documented in recent publications, underscoring the compound's role as a versatile precursor in organic synthesis.

The physicochemical properties of 1-(4-chlorophenyl)methyl-4-methylpiperazine are critical for its application in pharmaceuticals. Its solubility profile, stability under physiological conditions, and ability to form hydrogen bonds make it an attractive candidate for drug delivery systems. Moreover, computational studies have revealed its potential to interact with key biological targets, such as GABA receptors, which are implicated in anxiety and epilepsy.

In terms of applications, 1-(4-chlorophenyl)methyl-4-methylpiperazine has been extensively studied for its role in drug discovery programs. For instance, it has been employed as an intermediate in the synthesis of antipsychotic agents and analgesics. Recent breakthroughs in medicinal chemistry have further expanded its utility, with researchers exploring its potential as a modulator of ion channels and enzymes involved in neurodegenerative diseases.

The latest research on 1-(4-chlorophenyl)methyl-4-methylpiperazine has focused on its pharmacokinetic profile and toxicity assessment. Preclinical studies indicate that it exhibits favorable absorption and distribution characteristics, with minimal toxicity at therapeutic doses. These findings have paved the way for its consideration in clinical trials targeting chronic pain conditions.

In conclusion, 1-(4-chlorophenyl)methyl-4-methylpiperazine, CAS No. 414876-38-3, stands out as a pivotal molecule in contemporary organic chemistry and pharmacology. Its unique structure, coupled with promising biological activities, positions it as a key player in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.

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